N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide
CAS No.: 896365-44-9
Cat. No.: VC7452810
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896365-44-9 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-28(26,27)19-9-5-2-6-16(19)21(25)22-15-12-10-14(11-13-15)20-23-17-7-3-4-8-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | UZIQVWTUGQIXCT-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Introduction
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methanesulfonylbenzamide is a complex organic compound that belongs to the class of benzodiazoles. This compound features a benzodiazole moiety attached to a phenyl group and a methanesulfonylbenzamide functional group. The structure of this compound suggests potential biological activity and interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Reaction Conditions
The synthesis of benzodiazole derivatives typically involves multi-step reactions, including condensation and cyclization processes. For compounds like N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]methanesulfonamide, synthesis may involve the reaction of benzodiazole precursors with methanesulfonyl chloride under controlled conditions.
| Synthetic Step | Description |
|---|---|
| 1. Precursor Synthesis | Formation of benzodiazole core |
| 2. Methanesulfonylation | Reaction with methanesulfonyl chloride |
| 3. Coupling Reactions | Attachment of benzamide moiety |
Biological Activity and Applications
Benzodiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The addition of a methanesulfonylbenzamide group could potentially enhance these activities or confer new biological effects.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial Activity | Pharmaceutical Development |
| Anticancer Properties | Oncology Research |
| Neuroprotective Effects | Neurological Disorders |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume